3-Hydroxypicolinic Acid

Radiopharmaceutical chelation Gallium-68 coordination chemistry Metal overload therapy

Researchers analyzing synthetic mixed-base oligonucleotides exceeding 100 nucleotides require a matrix that preserves intact parent-ion signals. 3-Hydroxypicolinic acid (3-HPA) uniquely enables detection up to 150-mer, where 2,5-DHB fails on non-poly-T sequences. - Delivers highest protonated analyte ion abundance for poly-T oligonucleotides vs. THAP and DHBA. - Supplied as ≥98% pure crystalline solid with verified HPLC specification. - Available from stock in multiple gram-scale quantities for routine QC and method development workflows.

Molecular Formula C6H5NO3
Molecular Weight 139.11 g/mol
CAS No. 874-24-8
Cat. No. B184075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxypicolinic Acid
CAS874-24-8
Synonyms3-hydroxy-2-pyridinecarboxylic acid
3-hydroxypicolinic acid
Molecular FormulaC6H5NO3
Molecular Weight139.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C(=O)O)O
InChIInChI=1S/C6H5NO3/c8-4-2-1-3-7-5(4)6(9)10/h1-3,8H,(H,9,10)
InChIKeyBRARRAHGNDUELT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxypicolinic Acid (CAS 874-24-8) – Compound Class and Baseline Characteristics for Procurement Evaluation


3-Hydroxypicolinic acid (3-HPA) is a pyridinecarboxylic acid derivative—specifically a 3-hydroxylated picolinic acid (pyridine-2-carboxylic acid)—supplied as a crystalline solid with a melting point of 213–218 °C and an HPLC purity specification of ≥99.0% . It functions as a matrix material for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) of large biomolecules and oligonucleotides, and as a bidentate chelating ligand for metal ions via its pyridine nitrogen and 2-carboxylate oxygen donor set. Unlike its structural isomer 2-hydroxynicotinic acid, the 2-carboxy/3-hydroxy substitution pattern of 3-HPA pre-organizes a five-membered chelate ring upon metal binding, a geometric feature that directly underpins its differentiated complexation thermodynamics [1].

Why Generic Substitution of 3-Hydroxypicolinic Acid (874-24-8) Fails: Structural Isomerism and Chelation Geometry


3-Hydroxypicolinic acid cannot be generically replaced by its closest isomer, 2-hydroxynicotinic acid, nor by unsubstituted picolinic acid, because the position of the hydroxyl group dictates the tautomeric ground state, the protonation sequence, and the chelate ring size upon metal coordination. DFT calculations confirm that 3- and 4-hydroxypicolinic acids preferentially adopt zwitterionic forms, whereas 6-hydroxypicolinic acid exists predominantly in the keto form, leading to divergent pKₐ values, UV–Vis signatures, and metal-binding kinetics [1]. In the context of MALDI, picolinic acid alone yields superior oligonucleotide signals for some homopolymers but fails to detect mixed-base oligonucleotides as large as those accessible with 3-HPA, while 2,5-dihydroxybenzoic acid excels only with poly‑T sequences [2]. These compound-specific performance boundaries mean that interchange without quantitative verification of the target analyte class leads to signal loss, false negatives, or unusable spectra.

Product-Specific Quantitative Evidence Guide for 3-Hydroxypicolinic Acid (874-24-8): Comparator-Anchored Differentiation Data


Ga(III) Complexation Stability: 3-Hydroxypicolinic Acid vs. 2-Hydroxynicotinic Acid

3-Hydroxypicolinic acid (H₂pic) forms more stable Ga³⁺ complexes than its isomer 2-hydroxynicotinic acid (H₂nic) across all three successive binding steps. The cumulative stability constants (log βₙ) for H₂pic exceed those of H₂nic by 0.26–1.54 log units, indicating a stronger thermodynamic preference for gallium chelation that is attributable to the five-membered chelate ring formed by the pyridine‑N and 2‑carboxylate‑O donor set of H₂pic [1].

Radiopharmaceutical chelation Gallium-68 coordination chemistry Metal overload therapy

Gas-Phase Basicity Ranking of Common MALDI Matrices: 3-HPA Positioned for Intermediate Proton Affinity

The gas-phase basicity (GB) of 3-HPA was measured as 876.3 ± 10.2 kJ mol⁻¹, placing it significantly above 2,4,6-trihydroxyacetophenone (THAP, 864.2 ± 7.6 kJ mol⁻¹), sinapinic acid (867.4 ± 1.4 kJ mol⁻¹), and ferulic acid (863.8 ± 8.0 kJ mol⁻¹), but below α-cyano-4-hydroxycinnamic acid (αCHCA, 908.1 ± 0.8 kJ mol⁻¹). This intermediate GB value correlates with sufficient proton-accepting capacity to ionize oligonucleotides while avoiding excessive proton affinity that would suppress analyte protonation [1].

MALDI ionization efficiency Proton transfer thermochemistry Matrix screening

MALDI Detection Upper Size Limit for Oligonucleotides: 3-HPA vs. 2,5-Dihydroxybenzoic Acid

In a direct three-matrix comparison using UV-MALDI-TOF MS, 3-HPA enabled detection of poly‑A homopolymer ions as large as a 420‑mer and mixed-base oligonucleotides up to a 150‑mer. By contrast, 2,5-dihydroxybenzoic acid (2,5-DHB) was limited to poly‑T detection up to a 130‑mer and performed poorly with mixed-base sequences. Ferulic acid showed intermediate performance [1]. The >3‑fold higher upper mass limit for homopolymers and the unique ability of 3-HPA to detect mixed-base oligomers beyond 100 nucleotides represent a quantifiable operational advantage.

Large oligonucleotide MS Polymer ion detection MALDI matrix selection

Protonation Efficiency Hierarchy for Cationic Oligonucleotide Detection: 3-HPA Outperforms THAP and DHBA

When equimolar mixtures of a quaternary ammonium-tagged oligonucleotide (internal standard) and unmodified dT₁₂ were analyzed in positive-ion MALDI-MS, the abundance of protonated dT₁₂ molecular ions followed a consistent matrix-dependent hierarchy: 3-HPA > THAP > DHBA. The same trend was reproduced with primary, secondary, and tertiary amine tags, indicating that the matrix/phosphodiester backbone interaction, rather than analyte proton affinity, governs ion yield [1]. Although exact ion-count ratios are not reported, the non-overlapping ranking across multiple amine tags constitutes robust comparative evidence.

Oligonucleotide ionization efficiency Charge-tag MS Polythymidylic acid analysis

Validated Research and Industrial Application Scenarios for 3-Hydroxypicolinic Acid (874-24-8)


MALDI-MS Detection of Long (>100‑mer) Mixed-Base Oligonucleotides for Gene Synthesis QC

When analyzing synthetic mixed-base oligonucleotides exceeding 100 nucleotides—common in gene synthesis and CRISPR guide‑RNA production—3-HPA uniquely provides intact parent-ion detection up to 150‑mer, whereas 2,5‑DHB matrix fails to produce usable signals for non‑poly‑T sequences [1]. This differential is applied in QC workflows to verify full-length product purity without enzymatic digestion.

⁶⁸Ga Radiopharmaceutical Kit Formulation Using 3-HPA‑Based Chelators

The quantitatively higher stability constants of 3-HPA with Ga³⁺ (log β₃ = 17.74 vs. 16.20 for 2-hydroxynicotinic acid) [2] support the use of 3-HPA‑derived chelating scaffolds in ⁶⁸Ga radiopharmaceuticals, where minimizing free Ga³⁺ is critical for PET imaging tracer performance. Procurement of 3-HPA as a chelator precursor is justified over the isomeric 2‑hydroxynicotinic acid scaffold to achieve a ∼35‑fold higher tris‑complex thermodynamic stability.

Quantitative MALDI-MS of Thymidine-Rich Antisense Oligonucleotides and miRNA Biomarkers

For quantitative positive-ion MALDI-MS of poly‑T or thymidine-rich therapeutic oligonucleotides and miRNA, 3-HPA yields the highest protonated analyte ion abundance among three tested matrices (3-HPA > THAP > DHBA) [3], enabling lower limits of detection and improved calibration linearity in pharmacokinetic and biomarker validation studies.

Technical Documentation Hub

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